Methylnissolin
Overview
Description
Mechanism of Action
Target of Action
Methylnissolin primarily targets the Platelet-Derived Growth Factor (PDGF) . PDGF plays a crucial role in blood vessel formation (angiogenesis), the growth of blood vessels from already-existing blood vessel tissue . Uncontrolled angiogenesis is a hallmark of cancer.
Mode of Action
This compound inhibits PDGF-BB-induced cell proliferation . It achieves this by inhibiting the phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein (MAP) kinase . This inhibition suppresses the ERK1/2 MAP kinase cascade reaction, which is essential for the PDGF-BB-induced proliferation of vascular smooth muscle cells .
Biochemical Pathways
This compound affects several biochemical pathways. It is associated with amino acid metabolism (leucine, valine, isoleucine, alanine, lysine, glutamate, taurine, phenylalanine, tryptophan); energy metabolism (lactate, succinate, creatinine, α-glucose, glycerol); ketone body and fatty acid metabolism (3-hydroxybutyrate, acetate, n-butyrate, propionate); methylamine metabolism (dimethylamine, trimethylamine); and secondary bile acid metabolism and urea cycle (deoxycholate, citrulline) .
Pharmacokinetics
It’s known that the compound is isolated from astragalus membranaceus , suggesting that it may be absorbed orally
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation induced by PDGF-BB . This could potentially slow the growth of certain types of cancer. Additionally, this compound has been found to protect the liver and kidney, enhance insulin sensitivity and antioxidant activity, and improve mitochondrial function .
Biochemical Analysis
Biochemical Properties
Methylnissolin has been shown to interact with PDGF-BB, a protein that plays a crucial role in cell proliferation . It inhibits the phosphorylation of extracellular signal-regulated kinase 1/2 (ERIC1/2), a type of mitogen-activated protein (MAP) kinase . This interaction suggests that this compound may have a role in regulating cell proliferation.
Cellular Effects
In cellular processes, this compound has been found to inhibit PDGF-BB-induced vascular smooth muscle cell proliferation . This suggests that this compound may influence cell function by modulating cell signaling pathways and potentially impacting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the ERK1/2 MAP kinase cascade . This inhibition disrupts the phosphorylation process essential for the activation of ERK1/2 MAP kinase, thereby affecting the cell proliferation induced by PDGF-BB .
Preparation Methods
Methylnissolin can be extracted from Astragalus membranaceus using dispersive solid-phase extraction techniques . The extraction process involves soaking the plant material in distilled water, followed by heating to reflux and filtration . The compound can then be analyzed using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity .
Chemical Reactions Analysis
Methylnissolin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methylnissolin has a wide range of scientific research applications:
Comparison with Similar Compounds
Methylnissolin is unique compared to other pterocarpan compounds due to its specific inhibitory effects on the ERK pathway and its cytoprotective properties . Similar compounds include:
Formononetin: Another pterocarpan compound with anti-inflammatory properties.
Biochanin A: A pterocarpan with potential anticancer effects.
Pterocarpin: Known for its antioxidant properties.
These compounds share some biological activities with this compound but differ in their specific mechanisms of action and therapeutic potentials .
Properties
IUPAC Name |
9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVGCLXUTLXAEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73340-41-7 | |
Record name | Methylnissolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.